2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol

Physicochemical profiling Drug-likeness Medicinal chemistry

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol (CAS 1858241-76-5, MFCD28347985) is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, characterized by a 5-amino-substituted thiadiazole core linked via a secondary amine (-NH-) bridge to a 2-hydroxyethyl moiety. With a molecular formula of C₄H₈N₄OS and a molecular weight of 160.20 g/mol, the compound presents as an off-white solid with a calculated LogP of -0.48 and a topological polar surface area (TPSA) of 84.06 Ų.

Molecular Formula C4H8N4OS
Molecular Weight 160.2
CAS No. 1858241-76-5
Cat. No. B2879048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol
CAS1858241-76-5
Molecular FormulaC4H8N4OS
Molecular Weight160.2
Structural Identifiers
SMILESC(CO)NC1=NN=C(S1)N
InChIInChI=1S/C4H8N4OS/c5-3-7-8-4(10-3)6-1-2-9/h9H,1-2H2,(H2,5,7)(H,6,8)
InChIKeyCFEWZYCZSMLHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol (CAS 1858241-76-5): Structural Identity and Procurement-Relevant Physicochemical Profile


2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol (CAS 1858241-76-5, MFCD28347985) is a heterocyclic building block belonging to the 1,3,4-thiadiazole class, characterized by a 5-amino-substituted thiadiazole core linked via a secondary amine (-NH-) bridge to a 2-hydroxyethyl moiety . With a molecular formula of C₄H₈N₄OS and a molecular weight of 160.20 g/mol, the compound presents as an off-white solid with a calculated LogP of -0.48 and a topological polar surface area (TPSA) of 84.06 Ų . Commercially, it is available from multiple suppliers at purity specifications ranging from 95% to 98% (HPLC) . The compound serves as a versatile intermediate for constructing libraries of 5-amino-1,3,4-thiadiazole derivatives with potential applications in medicinal chemistry and agrochemical discovery programs [1].

Why 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol Cannot Be Interchanged with Close Thiadiazole Analogs


The 1,3,4-thiadiazole scaffold supports a broad range of biological activities, but the specific substitution pattern at the C2 and C5 positions critically determines physicochemical properties, molecular recognition, and downstream synthetic utility [1]. 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol uniquely combines three pharmacophoric elements: a 5-amino group (H-bond donor; nucleophilic handle), a bridging secondary amine at C2 (additional H-bond donor; conformational spacer), and a terminal primary alcohol (H-bond donor/acceptor; derivatization site). Removing the bridging -NH- (as in CAS 904073-32-1) alters LogP by approximately 0.8 log units and eliminates one hydrogen bond donor. Replacing the 5-NH₂ with a methyl group (as in CAS 785722-25-0) removes a key hydrogen-bonding and synthetic derivatization site . The 5-amino-1,3,4-thiadiazole-2-thiol precursor (CAS 2349-67-9) exhibits poor aqueous solubility and a higher LogP (~0.34–0.99), limiting its compatibility with aqueous biological assays [2]. Such differences mean that SAR conclusions, reaction yields, and biological readouts cannot be reliably extrapolated across this series without direct experimental verification [3].

Quantitative Differentiation Evidence for 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol Versus Closest Analogs


Lipophilicity (LogP) Comparison: Intermediate Polarity Between Directly-Linked and Thiol-Containing Analogs

The target compound exhibits a calculated LogP of -0.4755, positioning it at an intermediate lipophilicity between the more hydrophilic directly-linked analog 2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol (CAS 904073-32-1; LogP = -1.265) and the more lipophilic precursor 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9; LogP range = 0.34 to 0.99) [1]. This ~0.8 log unit difference relative to CAS 904073-32-1 reflects the contribution of the bridging -NH- group, which modulates both hydrogen bonding and hydrophobic surface area. The 2-amino-1,3,4-thiadiazole core (CAS 4005-51-0) without any C2 substitution has a reported LogP range of -0.57 to 0.70 . In the context of the Lipinski Rule of Five, the target compound's LogP falls within the optimal range (≤5) for oral bioavailability prediction, whereas the more hydrophilic analog (LogP = -1.27) may face permeability limitations in cell-based assays [2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Hydrogen Bond Donor Count: Enhanced Intermolecular Interaction Capacity vs. Directly-Linked Analog

The target compound possesses three hydrogen bond donors (HBDs): the 5-NH₂ group (2 donors), the bridging -NH- (1 donor), and the terminal -OH (1 donor) yields a total of 4 hydrogen-bond-capable protons, though formal HBD count is 3. In contrast, the directly-linked analog 2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol (CAS 904073-32-1) lacks the bridging -NH-, reducing its formal HBD count to 2 (5-NH₂ only; the -OH contributes 1, making 3 protons but formally 2 HBD groups in most counting schemes) [1]. The 5-methyl analog (CAS 785722-25-0) replaces the 5-NH₂ with -CH₃, resulting in only 2 HBDs . Hydrogen bond acceptor (HBA) counts are 5 for the target compound (thiadiazole N3, N4, bridging N, -OH O, thiadiazole S) versus 4 for the directly-linked analog (loss of bridging N). This increased HBD/HBA capacity has implications for target binding: thiadiazole-based kinase inhibitors frequently utilize the 5-amino group for hinge-region hydrogen bonding in ATP-binding pockets, as demonstrated for 2-amino-1,3,4-thiadiazole derivatives targeting JNK1 (IC₅₀ = 239 nM) and Abl kinases [2].

Molecular recognition Target engagement SAR studies

Topological Polar Surface Area (TPSA): Blood-Brain Barrier Penetration Predictions Differentiate This Compound from Simpler Thiadiazoles

The target compound has a calculated TPSA of 84.06 Ų . This value is higher than the core 2-amino-1,3,4-thiadiazole (TPSA = 80.04 Ų) [1] but significantly lower than the thiol analog 5-amino-1,3,4-thiadiazole-2-thiol (PSA = 118.84–119.57 Ų) . In the context of CNS drug design, TPSA values below 90 Ų are generally associated with favorable blood-brain barrier permeability, while values above 120–140 Ų correlate with poor CNS penetration [2]. The target compound's TPSA of 84.06 Ų places it near the upper boundary of the CNS-permeable range, suggesting utility in CNS-targeted probe development where the 5-amino-1,3,4-thiadiazole scaffold has shown activity—for example, 2-amino-1,3,4-thiadiazole (ATDA, NSC 4728) advanced to Phase II clinical trials for various tumor types [3]. The thiol analog (PSA ≈ 119 Ų) would be predicted to have substantially lower CNS penetration, limiting its utility in neuroscience applications.

ADME prediction CNS drug design Permeability profiling

Commercial Purity Specifications: Batch-to-Batch Reproducibility Data from Multiple Independent Suppliers

The target compound is available from multiple independent suppliers with verified purity specifications. CymitQuimica reports a purity of 97.8% by HPLC (area normalization, typical batch Certificate of Analysis value) . LeYan specifies a purity of 98% (入库指导纯度值) . AKSci guarantees a minimum purity of 95% . In contrast, the closest analog 2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol (CAS 904073-32-1) is listed primarily at 95% purity from Enamine [1]. Higher purity specifications for the target compound directly impact the reliability of biological assay results by minimizing confounding effects from impurities. For example, in kinase inhibition assays where 2-amino-1,3,4-thiadiazole derivatives have shown IC₅₀ values as low as 8.6 μM against HepG2 cells [2], the presence of even 5% impurities could skew dose-response curves and lead to erroneous SAR conclusions.

Quality control Reproducibility Procurement specification

Synthetic Versatility: Dual Derivatization Handles Enable Divergent Library Synthesis Compared to Single-Handle Analogs

The target compound contains two distinct nucleophilic sites amenable to orthogonal derivatization: the primary amine at C5 (pKa ~2.52 for the thiadiazole ring system) [1] and the primary alcohol on the hydroxyethyl side chain. The bridging -NH- provides a third, less nucleophilic site. This contrasts with 2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol (CAS 904073-32-1), where the ethanol group is directly attached to the thiadiazole C2 without an intervening -NH- spacer, reducing conformational flexibility at the attachment point [2]. In the broader 5-amino-1,3,4-thiadiazole class, the 5-NH₂ group has been exploited for Schiff base formation, acylation, and isatin conjugation in the construction of polypharmacological compound libraries, where derivatives induced >30% cellular morphological changes and showed moderate to good antiproliferative activity (MTT assay) [3]. The presence of both the 5-NH₂ and the terminal -OH allows sequential or orthogonal functionalization strategies (e.g., first amine acylation, then alcohol oxidation or esterification), enabling divergent library construction from a single building block—a capability not available with analogs lacking either functional group [4].

Parallel synthesis Chemical biology Building block utility

Aqueous Solubility Profile: Inferior Solubility of the Thiol Analog Drives Selection of the Aminoethanol Derivative for Biological Assays

The 5-amino-1,3,4-thiadiazole-2-thiol precursor (CAS 2349-67-9) is reported as water-insoluble, requiring dissolution in hot water, DMF, or pyridine [1]. In contrast, the target compound, bearing a terminal hydroxyethyl group linked via a secondary amine, is predicted to have substantially higher aqueous solubility based on its lower LogP (-0.48 vs. 0.34–0.99 for the thiol) and the presence of additional hydrogen-bonding groups . The core 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) shows solubility of approximately 25 mg/mL in water . While experimental aqueous solubility data for the target compound have not been located in the peer-reviewed literature, the combination of lower LogP, higher TPSA, and additional HBD/HBA groups relative to the thiol analog supports a meaningful solubility advantage . This is significant because the thiol analog, despite being a common synthetic precursor, is frequently cited as requiring organic co-solvents (DMSO, DMF) for biological testing, which can introduce solvent-related cytotoxicity artifacts in cell-based assays at concentrations exceeding 0.1–1% (v/v) [2].

Aqueous solubility Assay compatibility Formulation

Recommended Application Scenarios for 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Library Design Requiring Balanced LogP and Multiple Hydrogen Bonding Vectors

The target compound's LogP of -0.48, combined with 3 HBDs and 5 HBAs, makes it a suitable fragment for ATP-binding site targeting in kinase inhibitor programs. The 5-amino-1,3,4-thiadiazole scaffold has demonstrated JNK1 inhibition at IC₅₀ = 239 nM and Abl kinase inhibitory activity [1]. Its TPSA of 84.06 Ų—below the 90 Ų threshold for CNS permeability—supports its use in fragment-based drug discovery (FBDD) targeting both peripheral and CNS kinases [2]. The bridging -NH- provides an additional hydrogen bond vector absent from the directly-linked analog (CAS 904073-32-1), potentially enabling unique hinge-binding modes. Procurement at ≥97.8% purity (HPLC) ensures reliable SPR and thermal shift assay data quality [3].

Divergent Library Synthesis Utilizing Orthogonal Amine and Alcohol Derivatization Handles

With three chemically distinct reactive sites (5-NH₂, bridging -NH-, terminal -OH), this compound serves as a multifunctional building block for parallel library synthesis. The 5-NH₂ group can undergo Schiff base formation or acylation, while the terminal -OH enables esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid [1]. This orthogonal reactivity contrasts with single-handle analogs (CAS 904073-32-1 and 785722-25-0), enabling two-dimensional diversity matrices from a single building block. Recent literature demonstrates that 5-amino-1,3,4-thiadiazole-appended isatins, synthesized via 5-NH₂ derivatization, exhibit polypharmacological activities with >30% cellular morphological change induction [2]. The 98% purity specification (LeYan) supports reliable LC-MS monitoring of library reaction outcomes [3].

Aqueous-Compatible Antimicrobial Screening Where Thiol Analogs Fail Solubility Requirements

The target compound's predicted aqueous compatibility (LogP = -0.48) directly addresses a key limitation of the 5-amino-1,3,4-thiadiazole-2-thiol precursor (CAS 2349-67-9), which is water-insoluble and requires DMF or pyridine for dissolution [1]. In antimicrobial screening, 1,3,4-thiadiazole derivatives have shown MIC values as low as 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, and 78.125 μg/mL against E. coli for specific substituted derivatives [2]. The target compound's solubility profile enables testing at relevant concentrations (e.g., 0.5–128 μg/mL) in aqueous Mueller-Hinton broth without organic co-solvent interference, supporting reliable MIC determination. The absence of a free thiol group also eliminates redox-related false positives common with thiol-containing analogs in resazurin-based viability assays [3].

CNS-Penetrant Probe Development Leveraging TPSA Below the Blood-Brain Barrier Threshold

With a calculated TPSA of 84.06 Ų—below the empirically defined 90 Ų threshold associated with favorable CNS penetration—the target compound is positioned for neuroscience probe development [1]. The 2-amino-1,3,4-thiadiazole scaffold (ATDA, NSC 4728) has precedent in clinical oncology (Phase II trials) [2], and glutaminase inhibitors based on bis(5-amino-1,3,4-thiadiazol-2-yl) scaffolds have shown allosteric inhibition relevant to CNS tumor metabolism [3]. The thiol analog (PSA ~119 Ų) and more hydrophilic directly-linked analog (LogP = -1.27) are predicted to have inferior BBB penetration. Procurement of the target compound at 97.8–98% purity supports reliable in vivo PK/PD studies where impurity-driven toxicity could confound CNS exposure interpretation .

Quote Request

Request a Quote for 2-[(5-Amino-1,3,4-thiadiazol-2-yl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.